molecular formula C17H21N3O3S B2832686 3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706317-37-4

3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No. B2832686
CAS RN: 1706317-37-4
M. Wt: 347.43
InChI Key: WCKXXDLIQPFWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, also known as CP-96345, is a chemical compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Biological Activities of Oxadiazole Compounds : Compounds with a 1,3,4-oxadiazole moiety, including derivatives similar to the one , are extensively researched for their biological activities. They are synthesized through a series of steps involving the conversion of organic acids into esters, hydrazides, and finally 1,3,4-oxadiazole derivatives. These compounds exhibit significant butyrylcholinesterase (BChE) enzyme inhibition and are explored for their ligand-BChE binding affinity through molecular docking studies. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are identified as crucial for the binding of these compounds, suggesting potential therapeutic applications in diseases where BChE is a relevant target (Khalid et al., 2016).

  • Antibacterial Study of N-substituted Derivatives : N-substituted derivatives of oxadiazole compounds have been synthesized and evaluated for their antibacterial activity. The synthetic pathway involves multiple steps, including the reaction of benzenesulfonyl chloride with specific compounds to yield the final N-substituted derivatives. These derivatives exhibit moderate to significant antibacterial activity, underscoring the potential for developing new antibacterial agents based on the oxadiazole scaffold (Khalid et al., 2016).

Anticancer Applications

  • Potential Anticancer Agents : A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids reveals their evaluation as anticancer agents. This research involves synthesizing a series of compounds with potential anticancer activity and evaluating them against various cancer cell lines. Certain compounds have shown promising results, indicating the potential of oxadiazole derivatives as anticancer agents and the necessity for further investigation to establish their therapeutic usefulness (Rehman et al., 2018).

Mechanism of Action and Antibacterial Activity

  • Antibacterial Activity on Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These compounds, notably one with an effective concentration lower than commercial agents, have demonstrated the ability to enhance plant resistance against bacterial leaf blight through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities. The research highlights the potential of oxadiazole derivatives in agricultural applications to protect crops from bacterial diseases (Shi et al., 2015).

properties

IUPAC Name

5-[[1-(benzenesulfonyl)piperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-24(22,15-6-2-1-3-7-15)20-10-4-5-13(12-20)11-16-18-17(19-23-16)14-8-9-14/h1-3,6-7,13-14H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKXXDLIQPFWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

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